molecular formula C16H20N4O3S B6567187 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 921885-72-5

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6567187
CAS No.: 921885-72-5
M. Wt: 348.4 g/mol
InChI Key: SHJWAEJVHZHUPC-UHFFFAOYSA-N
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Description

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide (CAS 921885-72-5) is a synthetic organic compound with a molecular formula of C16H20N4O3S and a molecular weight of 348.4 g/mol . This acetamide derivative features a complex structure incorporating a 1H-imidazole core, which is a privileged scaffold in medicinal chemistry due to its prevalence in molecules with diverse biological activities. The compound's structure is characterized by several functional groups, including a hydroxymethyl moiety, a carbamoylmethyl chain, and a sulfanyl-linked acetamide group targeting a 2,3-dimethylphenyl substituent . The presence of the imidazole ring, a common pharmacophore, suggests potential for investigation in various biochemical contexts. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds. It may also serve as a valuable reference standard or pharmacophore model in structure-activity relationship (SAR) studies aimed at designing new enzyme inhibitors or receptor ligands. The structural motifs present in this molecule are often found in compounds studied for their interaction with enzymatic targets . This product is provided for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10-4-3-5-13(11(10)2)19-15(23)9-24-16-18-6-12(8-21)20(16)7-14(17)22/h3-6,21H,7-9H2,1-2H3,(H2,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWAEJVHZHUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)N)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazole

Route A: Alkylation of 5-(Hydroxymethyl)imidazole

  • Substrate : 5-(Hydroxymethyl)imidazole (commercially available or synthesized via Debus-Radziszewski reaction).

  • Reagents : Chloroacetamide (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 12 h.

  • Mechanism : SN2 alkylation at N1.

  • Yield : 68% after recrystallization (ethanol/water).

Route B: Reductive Amination

  • Substrate : 5-(Hydroxymethyl)-1H-imidazole-1-carbaldehyde.

  • Reagents : Ammonium acetate (3.0 eq), NaBH₃CN (1.5 eq), MeOH, 25°C, 6 h.

  • Yield : 72% (HPLC purity >98%).

Table 1: Comparison of N1-Alkylation Methods

ParameterRoute ARoute B
Reaction Time12 h6 h
Temperature80°C25°C
SolventDMFMeOH
Isolated Yield68%72%
Purity (HPLC)95%98%

Route B offers milder conditions and higher purity, making it preferable for industrial-scale synthesis.

Table 2: Amide Coupling Optimization

ConditionHATUEDCI/HOBtDCC/DMAP
Coupling Agent1.2 eq1.5 eq2.0 eq
BaseDIPEAEt₃NEt₃N
Time6 h12 h24 h
Yield65%58%42%

HATU-mediated coupling provides superior efficiency, minimizing epimerization and side-product formation.

Critical Process Parameters and Scalability

Temperature Control in Thiolation

Exothermic thiolation requires strict temperature modulation:

  • 0–5°C during reagent addition prevents thiourea byproducts.

  • Gradual warming to 25°C ensures complete conversion (monitored by TLC, Rf = 0.3 in EtOAc).

Purification Challenges

  • Silica Gel Chromatography : Effective for lab-scale but impractical industrially.

  • Alternative : Crystallization from toluene/ethyl acetate (1:4) achieves >99% purity with 85% recovery.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 12.51 (s, 1H, NH), 7.35–7.12 (m, 3H, Ar-H), 4.62 (s, 2H, CH₂OH), 3.89 (s, 2H, NCH₂CO), 3.21 (s, 2H, SCH₂CO), 2.28 (s, 3H, CH₃), 2.19 (s, 3H, CH₃).

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).

Purity Assessment

  • HPLC : C18 column, MeCN/H₂O (60:40), 1.0 mL/min, λ = 254 nm. Retention time = 8.2 min, purity = 99.3%.

Industrial-Scale Considerations

Solvent Recycling

  • DMF Recovery : Distillation under reduced pressure (70°C, 15 mmHg) achieves 92% solvent reuse.

  • Waste Minimization : Catalytic Cu(OAc)₂ (0.5 mol%) reduces heavy metal contamination in effluent.

Cost Analysis

ComponentCost (%)
Raw Materials58
Energy22
Labor12
Waste Management8

Optimizing catalyst loading and solvent recovery reduces raw material costs by 18%.

Comparative Evaluation of Synthetic Routes

Table 3: Route Efficiency Metrics

MetricLaboratory ScalePilot Plant Scale
Batch Size50 g10 kg
Cycle Time72 h96 h
Overall Yield43%51%
Purity99.3%98.7%

Scale-up challenges include heat dissipation during thiolation and consistent crystallization kinetics.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:

Acetamide+H2OH+or OHCarboxylic Acid+Ammonia\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic Acid} + \text{Ammonia}

Example Conditions:

ConditionProductYieldSource
6M HCl, reflux, 6h2-mercaptoimidazole acetic acid85%
2M NaOH, 80°C, 4hSodium carboxylate derivative78%

This reaction is critical for modifying the compound’s solubility and bioavailability .

Oxidation of the Sulfanyl Group

The sulfanyl (–S–) group is susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent:
Reaction:

SulfanylH2O2Sulfoxideexcess H2O2Sulfone\text{Sulfanyl} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{excess H}_2\text{O}_2} \text{Sulfone}

Oxidation Studies:

Oxidizing AgentProductReaction TimeYieldSource
H₂O₂ (30%)Sulfoxide2h, 25°C92%
mCPBASulfone4h, 0°C88%

Oxidation alters electronic properties, impacting binding affinity in medicinal applications .

Nucleophilic Substitution at the Imidazole Ring

The hydroxymethyl group on the imidazole ring participates in nucleophilic substitutions. For instance, it reacts with thiols or amines under Mitsunobu conditions:
Reaction:

Imidazole-CH2OH+R-XDIAD, PPh3Imidazole-CH2X-R\text{Imidazole-CH}_2\text{OH} + \text{R-X} \xrightarrow{\text{DIAD, PPh}_3} \text{Imidazole-CH}_2\text{X-R}

Substitution Examples:

Reagent (R-X)ProductYieldSource
ThiophenolImidazole-CH₂-S-Ph76%
BenzylamineImidazole-CH₂-NH-Bn68%

This reactivity is leveraged to generate derivatives for structure-activity relationship (SAR) studies.

Condensation Reactions Involving the Carbamoylmethyl Group

The carbamoylmethyl group undergoes condensation with aldehydes or ketones to form Schiff bases:
Reaction:

NH2COCH2+RCHONH2COCH2N=CH-R\text{NH}_2\text{COCH}_2- + \text{RCHO} \rightarrow \text{NH}_2\text{COCH}_2-\text{N=CH-R}

Condensation Data:

Aldehyde/KetoneCatalystYieldSource
BenzaldehydeAcetic acid81%
AcetoneBF₃·Et₂O65%

These reactions expand the compound’s utility in synthesizing bioactive heterocycles.

Esterification of the Hydroxymethyl Group

The hydroxymethyl group reacts with acyl chlorides to form esters:
Reaction:

CH2OH+RCOClCH2OOCR+HCl\text{CH}_2\text{OH} + \text{RCOCl} \rightarrow \text{CH}_2\text{OOCR} + \text{HCl}

Esterification Results:

Acyl ChlorideBaseYieldSource
Acetyl chloridePyridine89%
Benzoyl chlorideTriethylamine84%

Ester derivatives enhance metabolic stability in drug design .

Photochemical Reactions

Under UV light, the sulfanyl group undergoes homolytic cleavage, forming thiyl radicals:
Reaction:

S–CH2hνS\cdotp+CH2\text{S–CH}_2 \xrightarrow{h\nu} \text{S·} + \cdot\text{CH}_2

Photolysis Data:

Wavelength (nm)SolventHalf-LifeSource
254Methanol15 min
365DCM2h

This property is exploited in photodynamic therapy research .

Metal-Catalyzed Cross-Couplings

The imidazole ring participates in palladium-catalyzed cross-couplings:
Example: Suzuki-Miyaura coupling with aryl boronic acids:

Imidazole-Br+ArB(OH)2Pd(0)Imidazole-Ar\text{Imidazole-Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(0)}} \text{Imidazole-Ar}

Coupling Efficiency:

Aryl Boronic AcidCatalystYieldSource
Phenylboronic acidPd(PPh₃)₄75%
4-FluorophenylPdCl₂(dppf)82%

Such reactions enable late-stage diversification of the core structure .

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of other complex organic molecules due to its versatile functional groups.

Biology

Investigated for its potential as an enzyme inhibitor or modulator due to the imidazole ring which is known to interact with biological systems.

Medicine

Explored for potential therapeutic applications, particularly where modulation of enzymatic activity is beneficial.

Industry

Utilized in the development of novel materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The specific mechanism of action for 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide involves interactions with molecular targets like enzymes. The imidazole ring can coordinate with metal ions in enzymes, altering their catalytic activity. The sulfanyl group may also engage in nucleophilic interactions with biological molecules, influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted acetamides with imidazole-based scaffolds. Below is a detailed comparison with structurally related analogs, focusing on molecular features, substituent effects, and available data.

Table 1: Structural and Molecular Comparison

Compound Name (CAS/Reference) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (Not explicitly CAS-referenced) C₂₁H₂₅N₅O₃S 451.5 g/mol - 2,3-Dimethylphenyl
- Carbamoylmethyl
- Hydroxymethyl
Central imidazole with sulfanyl linkage; steric bulk from dimethylphenyl
2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2-fluorophenyl)acetamide (CAS 921572-59-0) C₂₂H₂₀ClFN₄O₃S 490.9 g/mol - 4-Chlorobenzyl
- 2-Fluorophenyl
Enhanced electronegativity from Cl/F substituents; potential for halogen bonding
2-{[1-({[(4-Fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS 921504-79-2) C₂₂H₂₃FN₄O₃S 442.5 g/mol - 4-Fluorophenylmethyl
- 3-Methylphenyl
Reduced steric hindrance compared to 2,3-dimethylphenyl; fluorinated aromatic system
2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide (CAS 923222-20-2) C₂₁H₂₈N₄O₃S 416.5 g/mol - Cyclopentylcarbamoyl
- 2,5-Dimethylphenyl
Aliphatic cyclopentyl group may enhance solubility; dimethylphenyl isomers alter binding

Key Observations

Substituent Effects on Bioactivity: Halogenated analogs (e.g., 4-chlorobenzyl or 4-fluorophenylmethyl) exhibit increased electronegativity, which may enhance interactions with hydrophobic pockets in target proteins .

Physicochemical Properties :

  • The hydroxymethyl group on the imidazole ring is conserved across analogs, suggesting a role in hydrogen bonding or solubility .
  • Molecular weights range from 416.5 to 490.9 g/mol, with higher weights correlating with halogen or bulkier substituents.

Synthetic and Analytical Data :

  • NMR Trends : and report δ ~3.3–4.7 ppm for methylene and hydroxymethyl protons, consistent with the imidazole-acetamide scaffold .
  • IR Features : Stretching vibrations for C=O (1681 cm⁻¹) and NH/NH₂ (3212–3391 cm⁻¹) are common in this class, as seen in .

Biological Activity

2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a complex organic compound notable for its unique structural features, including an imidazole ring and a sulfanyl group. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments.

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : Cc1cccc(NC(=O)CSc2ncc(CO)n2CC(N)=O)c1C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The imidazole ring can inhibit enzyme activity through competitive inhibition, while the carbamoylmethyl group may enhance binding affinity through hydrogen bonding with target molecules. This dual mechanism suggests potential pathways for therapeutic intervention.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on several human cancer cell lines demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis. The IC50 values for different cell lines are summarized in the table below:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0
HCT116 (Colorectal Cancer)8.5

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies using lipopolysaccharide (LPS)-stimulated macrophages revealed that treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. The results are presented in the following table:

Treatment TNF-α Production (pg/mL) IL-6 Production (pg/mL)
Control250300
LPS Only800900
Compound Treatment (10 µM)150200

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A clinical trial involving breast cancer patients treated with a formulation containing this compound showed a significant reduction in tumor size after six weeks of treatment.
  • Case Study on Inflammatory Diseases : Patients with rheumatoid arthritis reported decreased symptoms and improved quality of life after administration of this compound over a three-month period.

Q & A

Q. What are the recommended synthetic routes for 2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Coupling Reactions: Use carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) to conjugate the imidazole-thiol moiety with the acetamide backbone. Triethylamine can act as a base to facilitate the reaction in dichloromethane at 273 K, followed by extraction and purification .
  • Thiazole-Imidazole Condensation: Reflux a mixture of 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-indole precursors in acetic acid for 3–5 hours. Recrystallize the product from DMF/acetic acid to enhance purity .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.1 for amine:carboxylic acid) and solvent polarity to improve yield.

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. Asymmetric units may show conformational diversity (e.g., dihedral angles between aromatic rings ranging from 54.8° to 77.5°), requiring high-resolution data collection .
  • FTIR Spectroscopy: Identify key functional groups (e.g., sulfanyl C–S stretch at ~600–700 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • NMR: Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions, particularly the 2,3-dimethylphenyl group and hydroxymethyl side chain.

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against serine proteases (e.g., factor Xa, trypsin) using fluorogenic substrates. Compare IC₅₀ values with known inhibitors like razaxaban to assess selectivity .
    • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK293) at concentrations of 1–100 µM.
  • Pharmacokinetic Profiling: Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to prioritize compounds with >50% free fraction and low intrinsic clearance .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the imidazole or phenyl rings) influence biological activity and selectivity?

Methodological Answer:

  • SAR Studies:
    • P1 Ligand Optimization: Replace the carbamoylmethyl group with aminobenzisoxazole to enhance factor Xa selectivity over trypsin (e.g., 1000-fold selectivity achieved in razaxaban derivatives) .
    • Hydrophobic Substituents: Introduce methyl or fluorophenyl groups (e.g., 2,3-dimethylphenyl) to improve membrane permeability and reduce plasma protein binding .
  • Computational Modeling: Perform docking simulations (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Validate with mutagenesis studies on key residues (e.g., S1 pocket of factor Xa).

Q. What crystallographic insights explain the conformational flexibility of this compound?

Methodological Answer:

  • Crystal Structure Analysis: Identify hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs) that stabilize conformers. Dihedral angles between the imidazole and phenyl rings vary due to steric repulsion, as seen in related acetamide derivatives .
  • Dynamic NMR: Characterize rotational barriers of the sulfanyl group in solution to correlate with solid-state conformations.

Q. How can stability and degradation pathways be evaluated under physiological or environmental conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions. Monitor degradation via LC-MS to identify hydrolytic (amide bond cleavage) or oxidative (sulfanyl to sulfoxide) products .
  • Environmental Fate: Use OECD 307 guidelines to assess biodegradation in soil/water systems. Quantify half-life using high-resolution mass spectrometry (HRMS) .

Q. How should contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be addressed?

Methodological Answer:

  • Assay Standardization:
    • Control buffer composition (e.g., ionic strength, pH) and enzyme lot variability.
    • Use internal standards (e.g., rivaroxaban for factor Xa assays) to normalize inter-lab discrepancies .
  • Meta-Analysis: Apply multivariate regression to identify confounding factors (e.g., protein binding differences, cell line specificity).

Q. What strategies can elucidate the compound’s mechanism of action beyond target inhibition?

Methodological Answer:

  • Omics Approaches:
    • Proteomics: Perform affinity pull-down assays with biotinylated analogs to identify off-target binding partners.
    • Transcriptomics: Profile gene expression changes in treated cells (RNA-seq) to map signaling pathways .
  • In Vivo Models: Use zebrafish thrombosis models to correlate pharmacokinetic parameters (AUC, Cₘₐₓ) with efficacy .

Q. Table 1. Key Synthetic Methods and Yields

MethodReagents/ConditionsYield (%)Reference
Carbodiimide CouplingEDC, triethylamine, CH₂Cl₂, 273 K65–75
Acetic Acid RefluxSodium acetate, 3-formyl-indole, 3–5 h50–60

Q. Table 2. Biological Activity Parameters

Assay TypeTargetIC₅₀ (nM)Selectivity Index (vs. Trypsin)Reference
Factor Xa InhibitionHuman plasma2.1>1000
CytotoxicityHEK293 cells>100 µMN/A

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